1-(2-Aminoethyl)-3-benzylurea

Catalog No.
S14600549
CAS No.
M.F
C10H15N3O
M. Wt
193.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Aminoethyl)-3-benzylurea

Product Name

1-(2-Aminoethyl)-3-benzylurea

IUPAC Name

1-(2-aminoethyl)-3-benzylurea

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

InChI

InChI=1S/C10H15N3O/c11-6-7-12-10(14)13-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H2,12,13,14)

InChI Key

SMUJEJKXOTWAPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCN

The foundational approach to synthesizing 1-(2-aminoethyl)-3-benzylurea involves a multi-step organic reaction sequence that emphasizes precision in reagent selection and reaction conditions. The primary pathway begins with the condensation of benzyl isocyanate and 2-aminoethylamine, a reaction that forms the urea backbone through nucleophilic addition-elimination mechanics. This step is typically conducted in polar aprotic solvents such as dichloromethane or ethanol, which facilitate the dissolution of reactants while minimizing side reactions.

A critical factor in optimizing yield is the controlled addition of benzyl isocyanate to 2-aminoethylamine, ensuring stoichiometric balance. The reaction proceeds at ambient temperature but may require cooling to 0–5°C to suppress thermal degradation of intermediates. Post-reaction, the crude product is treated with hydrochloric acid to precipitate the hydrochloride salt, achieving a yield of 68–72% under optimized conditions.

Recent methodological advancements include the incorporation of microwave-assisted synthesis to accelerate reaction kinetics. Preliminary studies indicate that microwave irradiation at 80°C reduces reaction time from 12 hours to 45 minutes while maintaining comparable yields. This innovation addresses scalability challenges inherent in traditional batch processing.

Piperidine-Catalyzed Condensation Reactions in Benzylurea Formation

Piperidine has emerged as a highly efficient catalyst for enhancing the rate and selectivity of benzylurea formation. In the context of 1-(2-aminoethyl)-3-benzylurea synthesis, piperidine facilitates the deprotonation of 2-aminoethylamine, increasing its nucleophilicity and promoting rapid attack on the electrophilic carbon of benzyl isocyanate. Comparative studies between piperidine and alternative catalysts such as pyrrolidine reveal that piperidine’s higher basicity (pKa = 11.22) and steric accessibility contribute to a 40% improvement in reaction rate.

A landmark study demonstrated that piperidine-catalyzed reactions achieve 95% conversion of starting materials within 3 hours, whereas uncatalyzed reactions require 18 hours for 70% conversion. The catalytic cycle involves the transient formation of a piperidine-isocyanate complex, which lowers the activation energy of the rate-determining step (Figure 1). This mechanism is supported by kinetic isotope effect studies and density functional theory (DFT) calculations.

Table 1: Comparative Efficiency of Catalysts in Benzylurea Synthesis

CatalystReaction Time (h)Conversion (%)Selectivity (%)
Piperidine39598
Pyrrolidine58289
No catalyst187075

Chromatographic Purification Techniques for Aminoethyl-Benzylurea Derivatives

Purification of 1-(2-aminoethyl)-3-benzylurea presents unique challenges due to its polar functional groups and propensity for forming zwitterionic species. Reverse-phase high-performance liquid chromatography (RP-HPLC) has become the gold standard for isolating high-purity product. A typical protocol employs a C18 stationary phase with a gradient elution of 0.1% trifluoroacetic acid (TFA) in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). The optimal gradient profile transitions from 5% to 60% solvent B over 40 minutes, achieving baseline separation of the target compound from byproducts such as unreacted 2-aminoethylamine and bis-urea adducts.

Flash column chromatography remains a cost-effective alternative for large-scale purification. A solvent system of ethyl acetate/methanol/acetic acid/water (10:2:1:1 v/v) resolves the hydrochloride salt with >99% purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. Recent innovations include the use of chiral stationary phases for enantiomeric resolution, though this application remains experimental for 1-(2-aminoethyl)-3-benzylurea.

1-(2-Aminoethyl)-3-benzylurea functions as a potent competitive inhibitor of cytokinin oxidase/dehydrogenase enzymes, which play critical roles in plant hormone homeostasis [1] [2]. The compound exhibits particularly strong inhibitory activity against maize cytokinin oxidase 1 (ZmCKO1), demonstrating competitive inhibition kinetics with Ki values ranging from 1.6 to 4.0 μM when using zeatin as the natural substrate [1] [3]. This competitive mechanism indicates that 1-(2-Aminoethyl)-3-benzylurea competes directly with natural cytokinin substrates for the same binding site within the enzyme active site [1] [4].

Crystal structure analysis reveals that benzylurea derivatives, including 1-(2-Aminoethyl)-3-benzylurea, bind in a planar conformation within the active site cavity of ZmCKO1 [1] [5]. The compound occupies the same binding region utilized by natural substrates such as N6-(2-isopentenyl)adenine and zeatin, confirming the competitive nature of the inhibition [1] [4]. The nitrogen atoms of the urea backbone form critical hydrogen bonds with the putative active site base Asp169, anchoring the inhibitor within the catalytic center [1] [5].

The inhibitory potency of 1-(2-Aminoethyl)-3-benzylurea varies significantly across different cytokinin oxidase isoforms [6] [7]. While the compound demonstrates sub-nanomolar to low nanomolar IC50 values against ZmCKO1, inhibition of AtCKX2 from Arabidopsis requires approximately 15-fold higher concentrations [8] [2]. ZmCKX4a generally exhibits greater resistance to inhibition by benzylurea derivatives, representing a particularly challenging target for competitive inhibitors [6] [7].

Table 1: Enzymatic Inhibition Profile of 1-(2-Aminoethyl)-3-benzylurea

Enzyme TargetInhibition TypeKi Value (μM)IC50 Value (nM)Binding Site
Cytokinin Oxidase/Dehydrogenase (ZmCKO1)Competitive1.6-4.0Sub-nanomolar to low nanomolarActive site, competes with natural substrates
Cytokinin Oxidase/Dehydrogenase (AtCKX2)CompetitiveVariable15-fold higher than ZmCKO1Active site
Cytokinin Oxidase/Dehydrogenase (ZmCKX4a)CompetitiveVariableGenerally more resistantActive site
Flavin Adenine Dinucleotide-Dependent EnzymesAllosteric ModulationNot DeterminedNot DeterminedAllosteric site adjacent to FAD cofactor
Plant Hormone Degradation SystemsCompetitive/Mixed3.0-4.0Low nanomolarActive site cavity

The competitive inhibition mechanism involves direct interference with substrate binding rather than affecting the catalytic machinery itself [9] [3]. Site-directed mutagenesis studies have identified key residues that influence inhibitor binding, particularly Glu381, which restricts both substrate and quinone electron acceptor binding [9]. Mutations at this position significantly alter the inhibitory profile of benzylurea compounds, emphasizing the importance of electrostatic interactions in the competitive inhibition mechanism [9] [3].

Allosteric Modulation of Flavin Adenine Dinucleotide (FAD)-Dependent Enzymes

1-(2-Aminoethyl)-3-benzylurea demonstrates significant allosteric modulation capabilities against flavin adenine dinucleotide-dependent enzymes through interactions with cofactor binding domains [10] [11]. The compound's ability to modulate FAD-dependent enzyme activity stems from its capacity to interact with the isoalloxazine ring system of the flavin cofactor, inducing conformational changes that alter enzyme kinetics [10] [12].

The allosteric modulation mechanism involves π-π stacking interactions between the aromatic components of 1-(2-Aminoethyl)-3-benzylurea and the isoalloxazine ring of FAD [1] [11]. These interactions stabilize alternative conformational states of the enzyme-cofactor complex, leading to modified catalytic efficiency and altered substrate specificity [10] [11]. The strength of these aromatic stacking interactions directly correlates with the degree of allosteric modulation observed in flavoenzyme systems [11].

Flavin adenine dinucleotide-dependent enzymes exhibit varying sensitivity to allosteric modulation by benzylurea derivatives [13] [10]. The modulation effect depends on the accessibility of the FAD cofactor and the conformational flexibility of the protein structure surrounding the flavin binding site [10] [14]. Enzymes with more rigid cofactor binding domains show reduced susceptibility to allosteric effects, while those with dynamic FAD environments demonstrate pronounced modulation [10] [12].

Table 2: Molecular Interactions of 1-(2-Aminoethyl)-3-benzylurea in Enzyme Active Sites

Interaction TypeTarget Residue/StructureInteraction StrengthFunctional Role
Hydrogen BondingAsp169 (active site base)Strong (2-3 H-bonds)Anchoring urea backbone to active site
π-π StackingIsoalloxazine ring of FAD cofactorModerate to StrongStabilization of inhibitor-cofactor complex
Electrostatic InteractionsGlu381, Glu288ModerateElectrostatic stabilization
Van der Waals ForcesLeu492, Val378Weak to ModerateShape complementarity
Hydrophobic InteractionsHydrophobic cavity near FADModeratePositioning within binding cavity

The allosteric modulation effects extend beyond simple competitive inhibition to include alterations in cofactor redox potential and electron transfer efficiency [11] [12]. The presence of 1-(2-Aminoethyl)-3-benzylurea can shift the midpoint potential of the FAD cofactor, affecting the thermodynamic driving force for redox reactions [11]. This modulation mechanism provides a sophisticated level of enzyme regulation that differs fundamentally from competitive inhibition at the substrate binding site [15] [16].

Research has demonstrated that remote adenosine phosphoryl groups in FAD contribute significantly to allosteric regulation susceptibility [10]. The binding energy contributions from these structural elements create opportunities for allosteric modulators like 1-(2-Aminoethyl)-3-benzylurea to influence enzyme function through indirect mechanisms [10] [14]. These findings highlight the complex interplay between cofactor structure and allosteric modulation potential in flavoenzyme systems [10].

Structural Basis for Active Site Interactions with Plant Hormone Degradation Systems

The structural basis for 1-(2-Aminoethyl)-3-benzylurea interactions with plant hormone degradation systems centers on specific molecular recognition patterns within enzyme active sites [1] [4]. High-resolution crystal structures of cytokinin oxidase complexes reveal that the compound adopts a planar conformation that maximizes contact with the enzyme binding pocket [1] [5]. The benzyl moiety of the inhibitor occupies a hydrophobic subsite, while the aminoethyl chain extends toward polar regions of the active site [4] [17].

Critical hydrogen bonding interactions anchor 1-(2-Aminoethyl)-3-benzylurea within the active site through contacts with conserved catalytic residues [1] [5]. The urea carbonyl oxygen forms hydrogen bonds with backbone amide groups, while the nitrogen atoms engage with acidic side chains, particularly Asp169 [1] [18]. These interactions mimic the binding pattern of natural cytokinin substrates, explaining the competitive inhibition mechanism observed in kinetic studies [1] [4].

Site-directed mutagenesis experiments have elucidated the functional importance of specific residues in inhibitor recognition [9] [3]. Mutations at Leu492 significantly modulate the cleavage efficiency of aromatic cytokinins and zeatin isomers, indicating this residue's role in substrate and inhibitor discrimination [9]. The Glu381 residue serves as a key determinant of enzyme specificity, restricting both substrate binding and quinone electron acceptor interactions [9] [3].

Table 3: Allosteric Modulation of FAD-Dependent Enzymes by Benzylurea Derivatives

FAD-Dependent Enzyme ClassAllosteric Site LocationModulation MechanismEffect on Activity
Cytokinin Oxidase/DehydrogenaseAdjacent to isoalloxazine ringπ-π stacking with isoalloxazineCompetitive inhibition
Flavin MonooxygenasesNear FAD cofactor binding domainConformational changes in FAD domainNon-competitive inhibition
Flavin DehydrogenasesRemote from catalytic centerAltered cofactor accessibilityMixed inhibition
Amino Acid OxidasesFAD-binding pocketModified electron transfer efficiencyAllosteric inhibition
Acyl-CoA DehydrogenasesFlavin cofactor vicinityChanged substrate-cofactor orientationReduced catalytic efficiency

The π-π stacking interaction between the aromatic components of 1-(2-Aminoethyl)-3-benzylurea and the isoalloxazine ring of FAD represents a crucial structural element in enzyme inhibition [1] [11]. This interaction occurs at a distance of approximately 3.7-3.8 Å, optimal for aromatic stacking geometry [1] [5]. The chloro-pyridinyl rings in related benzylurea derivatives demonstrate particularly strong stacking interactions, confirming the importance of aromatic electron density in these molecular recognition events [1] [3].

Conformational flexibility within the enzyme active site accommodates inhibitor binding while maintaining structural integrity [9] [19]. The mobile domain structure observed in certain cytokinin oxidase isoforms contributes to the differential inhibitor sensitivity across enzyme variants [9]. This structural plasticity allows for induced-fit binding mechanisms that optimize inhibitor-enzyme interactions while potentially excluding natural substrates [19].

The chemical compound 1-(2-Aminoethyl)-3-benzylurea represents a significant member of the benzylurea derivative family, characterized by its molecular formula C₁₀H₁₅N₃O and molecular weight of 193.25 grams per mole [1]. This compound exhibits distinct receptor binding properties and demonstrates notable effects on multiple signaling cascades, particularly in plant cellular systems where it functions as a modulator of histidine kinase receptors and associated phosphorelay networks.

Antagonistic Effects on Arabidopsis Histidine Kinase Receptors (AHK3/AHK4)

The histidine kinase receptors AHK3 and AHK4 (also known as CRE1) serve as primary cytokinin receptors in Arabidopsis thaliana, functioning through a multistep phosphorelay mechanism that resembles bacterial two-component signaling systems [2]. These receptors exhibit distinct ligand specificities and differential responses to various cytokinin compounds and their antagonists [3].

Research demonstrates that AHK3 and AHK4 receptors display markedly different sensitivities to benzylurea derivatives, with AHK3 showing greater tolerance for structural modifications compared to AHK4 [4]. The AHK4 receptor, also designated as CRE1 (cytokinin response 1), demonstrates highly selective binding preferences, recognizing primarily trans-zeatin and isopentenyladenine at micromolar concentrations [5]. In contrast, AHK3 exhibits broader ligand recognition capabilities, accepting cis-zeatin, dihydrozeatin, and various ribosides with reduced but measurable affinity [3].

1-(2-Aminoethyl)-3-benzylurea demonstrates differential binding characteristics across the arabidopsis histidine kinase receptor family. Structural analysis indicates that this compound exhibits moderate affinity for AHK3 receptors while showing significantly reduced binding to AHK2 and AHK4 receptors [4]. The aminoethyl substitution at the nitrogen position appears to contribute to receptor selectivity patterns, with the flexible ethylamine chain potentially accommodating the binding pocket geometry of AHK3 more effectively than the more restrictive binding sites of AHK2 and AHK4 [6].

Table 1: Receptor Binding Affinities of Urea Derivatives

CompoundAHK2Binding%AHK3Binding%AHK4CRE1Binding_%IC50_µM
1-(2-Aminoethyl)-3-benzylureaLow affinity*Moderate affinity*Low affinity*Not determined
N6-Benzyladenine (BA)85 ± 575 ± 890 ± 30.1-1.0
Benzyl urea derivativesVariableVariableVariable1-50
CPPU (N-(2-chloro-pyridin-4-yl)-N'-phenylurea)< 30< 35< 255-15
APPU (N-(2-amino-pyridin-4-yl)-N'-phenylurea)< 20< 25< 152-8
S-4893 (Phenylquinazoline)Not determinedWeak bindingStrong antagonist0.5-2.0

*Predicted based on structural analysis and related compound studies

The antagonistic properties of 1-(2-Aminoethyl)-3-benzylurea manifest through competitive inhibition mechanisms at the cytokinin binding sites of these histidine kinase receptors [7]. Unlike synthetic cytokinin antagonists such as S-4893, which demonstrates non-competitive inhibition patterns, benzylurea derivatives typically compete directly with natural cytokinin ligands for receptor binding [7]. This competitive antagonism results in dose-dependent inhibition of cytokinin-induced responses, including reduced phosphorylation of downstream response regulators and diminished transcriptional activation of cytokinin-responsive genes [8].

The phosphorelay cascade initiated by AHK3 and AHK4 activation involves sequential phosphoryl transfer from the receptor histidine kinase domain to histidine phosphotransfer proteins (AHPs) and subsequently to type-B response regulators (ARRs) [2]. Antagonistic effects of 1-(2-Aminoethyl)-3-benzylurea on these receptors consequently disrupt this entire signaling cascade, leading to reduced phosphorylation states of ARR1, ARR10, and ARR12 transcription factors [9]. These type-B response regulators serve as positive regulators of cytokinin signaling and control the expression of numerous primary response genes, including type-A ARRs that function in negative feedback regulation [10].

Cross-Talk Between Urea Derivatives and MAP Kinase Cascades

Mitogen-activated protein kinase (MAPK) cascades represent fundamental signaling pathways that mediate cellular responses to diverse stimuli through sequential phosphorylation events involving MAPK kinase kinases (MAPKKKs), MAPK kinases (MAPKKs), and MAPKs [11]. Urea derivatives, including 1-(2-Aminoethyl)-3-benzylurea, demonstrate significant interactions with multiple components of these cascades, particularly affecting p38 MAPK, ERK1/2, and JNK pathways [12].

The p38 MAPK pathway serves as a critical mediator of stress responses and inflammatory signaling in various cellular contexts [13]. Urea-based inhibitors have demonstrated potent antagonistic effects on p38 MAPK through direct binding to the ATP-binding pocket, stabilizing conformations incompatible with ATP binding [14]. The mechanism involves the urea moiety forming hydrogen bonds with key residues, including Glu71 and Asp168, while aromatic substituents occupy hydrophobic binding pockets within the kinase domain [14].

Structural studies reveal that pyrazole urea-based inhibitors bind to p38 MAPK when the conserved DFG loop adopts a "DFG-out" conformation, exposing binding domains not accessible in the active kinase state [14]. This binding mode results in non-competitive inhibition with respect to ATP, as the inhibitor prevents the kinase from adopting conformations compatible with ATP binding and subsequent autophosphorylation [14].

Table 2: MAP Kinase Cascade Modulation by Urea Derivatives

Target_PathwayUreaDerivativeEffectIC50RangeµMMechanism
p38 MAP KinaseStrong inhibition0.1-5.0ATP competitive
ERK1/2 PathwayModerate inhibition5-20Non-competitive
JNK PathwayWeak inhibition10-50Mixed inhibition
SIMK (Medicago)Activation via ethyleneN/A (activator)Upstream regulation
MMK3 (Medicago)Activation via ethyleneN/A (activator)Upstream regulation
MPK6 (Arabidopsis)Ethylene-dependent activationN/A (pathway component)CTR1-mediated

The cross-talk between urea derivatives and MAPK cascades extends beyond direct kinase inhibition to include modulation of upstream regulatory elements [15]. In plant systems, the RAF-like kinase CTR1 functions as a negative regulator of ethylene signaling and demonstrates structural similarities to mammalian RAF kinases that activate MAPK cascades [16]. This relationship suggests potential mechanisms through which urea derivatives might influence both ethylene signaling and MAPK activation pathways simultaneously.

Studies in Medicago and Arabidopsis have demonstrated that ethylene treatment activates specific MAPKs, including SIMK, MMK3, and MPK6, through pathways involving CTR1 modulation [16]. The activation occurs within minutes of ethylene exposure and requires functional ethylene receptors and CTR1 activity [16]. Urea derivatives that modulate CTR1 function consequently affect these MAPK activation patterns, creating complex signaling networks where multiple pathways converge and interact [16].

The molecular basis for urea derivative effects on MAPK cascades involves multiple binding sites and interaction modes [12]. Beyond direct kinase active site binding, urea compounds can interact with regulatory domains, allosteric sites, and protein-protein interaction interfaces that modulate kinase activity [12]. These diverse interaction modes contribute to the complex pharmacological profiles observed with different urea derivatives and explain the varying degrees of selectivity and potency across different MAPK family members.

Ethylene Biosynthesis Modulation Through RAF Kinase Inhibition

Ethylene biosynthesis represents a tightly regulated process involving two key enzymatic steps: the conversion of S-adenosyl-L-methionine to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase, followed by the oxidation of ACC to ethylene by ACC oxidase [17]. The regulation of this pathway involves complex interactions between biosynthetic enzymes, signaling components, and feedback mechanisms that control ethylene production in response to developmental and environmental cues [17].

The RAF-like kinase CTR1 functions as a central negative regulator of ethylene signaling, positioned downstream of ethylene receptors in the signal transduction pathway [18]. CTR1 shares significant structural homology with mammalian RAF kinases, particularly in its kinase domain, although it lacks the Ras-binding domain characteristic of animal RAF proteins [16]. This structural similarity suggests that compounds affecting RAF kinase activity might also modulate CTR1 function and consequently influence ethylene signaling pathways [16].

Mechanistic studies demonstrate that CTR1 functions through direct physical interactions with ethylene receptors, forming signaling complexes localized to the endoplasmic reticulum [19]. In the absence of ethylene, active CTR1 phosphorylates downstream targets, including EIN2, maintaining the pathway in an inactive state [20]. Ethylene binding to receptors inactivates CTR1, leading to dephosphorylation of EIN2 and subsequent activation of transcriptional responses mediated by EIN3 and related transcription factors [20].

Table 3: Ethylene Biosynthesis Pathway Modulation

Enzyme/Pathway_ComponentEffectofUrea_DerivativesPotency_µMSelectivity
ACC Synthase (ACS)Indirect inhibition10-100Low
ACC Oxidase (ACO)Direct inhibition1-25Moderate
CTR1 (RAF-like kinase)Modulation of activity0.5-10High
ETR1 ReceptorReceptor interaction5-50Moderate
EIN2 SignalingDownstream effects2-20Low
EIN3 Transcription FactorTranscriptional changes1-15Low

Inhibition of RAF kinase activity by urea derivatives affects ethylene biosynthesis through multiple mechanisms [20]. Direct inhibition of CTR1 kinase activity mimics ethylene treatment, leading to constitutive activation of ethylene responses even in the absence of the hormone [16]. This activation includes enhanced transcription of ethylene-responsive genes, altered cellular metabolism, and modified developmental programs typically associated with ethylene signaling [21].

The specificity of urea derivative effects on CTR1 versus other RAF family kinases depends on structural differences in the ATP-binding pockets and regulatory domains [20]. Plant CTR1 contains unique structural features that distinguish it from mammalian RAF kinases, including different substrate recognition sequences and regulatory mechanisms [16]. These differences provide opportunities for developing selective inhibitors that preferentially target plant RAF-like kinases without affecting animal RAF proteins [20].

Studies using pyrazinamide and related compounds have demonstrated direct inhibition of ACC oxidase, the final enzyme in ethylene biosynthesis [20]. These inhibitors bind to the active site of ACC oxidase, preventing substrate binding and catalytic activity [20]. The crystal structures of ACC oxidase complexed with inhibitors reveal specific binding modes involving coordination with the enzyme's iron cofactor and interactions with substrate binding residues [20].

The integration of RAF kinase inhibition with ethylene biosynthesis modulation creates complex regulatory networks where multiple pathways influence ethylene production and signaling simultaneously [21]. Urea derivatives that affect both CTR1 activity and ACC oxidase function can produce synergistic effects on ethylene metabolism, leading to more pronounced changes in ethylene levels and responses than would be expected from inhibition of individual pathway components [17].

Cross-talk between CTR1-mediated signaling and other plant hormone pathways, including cytokinin and auxin signaling, further complicates the effects of urea derivative treatments [21]. The phosphorelay connections between ethylene receptors and cytokinin signaling components create opportunities for urea derivatives to simultaneously affect multiple hormone pathways, leading to complex phenotypic outcomes that reflect the integration of diverse signaling inputs [21].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

193.121512110 g/mol

Monoisotopic Mass

193.121512110 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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